DTMDX can be used as a precursor for the synthesis of various silicone materials due to the presence of silicon-oxygen bonds and methyl groups. These materials are highly versatile and find applications in various fields, including:
1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane is a siloxane compound with the molecular formula C₈H₂₂O₃Si₂. This compound features a unique structure characterized by two ethoxy groups and a tetramethyl disiloxane backbone. Its chemical structure allows for various interactions and applications in both industrial and research settings. The compound is typically used in the formulation of silicone-based materials due to its favorable properties, including thermal stability and low surface tension .
The synthesis of 1,3-diethoxy-1,1,3,3-tetramethyldisiloxane can be achieved through several methods:
1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane finds applications in various fields:
Several compounds share structural similarities with 1,3-diethoxy-1,1,3,3-tetramethyldisiloxane. Here are a few notable examples:
Compound Name | Structure Features | Unique Properties |
---|---|---|
1,1,3,3-Tetramethyldisiloxane | No ethoxy groups | High volatility; commonly used as a solvent |
1,3-Dimethoxy-1,1,3,3-tetramethyldisiloxane | Contains two methoxy groups | More polar than 1,3-diethoxy variant |
Dimethylsiloxane | Simplest siloxane structure | Widely used in cosmetics and lubricants |
The uniqueness of 1,3-diethoxy-1,1,3,3-tetramethyldisiloxane lies in its combination of ethoxy groups with a tetramethyl disiloxane backbone. This combination enhances its solubility and modifies its physical properties compared to other similar compounds .
The classical synthesis of 1,3-diethoxy-1,1,3,3-tetramethyldisiloxane involves controlled condensation between chlorosilane precursors and ethanol. In a representative procedure, 1,3-dichloro-1,1,3,3-tetramethyldisiloxane reacts with excess ethanol under inert conditions, yielding the target compound via nucleophilic substitution. The reaction proceeds through intermediate silanol species, which undergo subsequent dehydration to form siloxane linkages [4]. Critical parameters include:
Parameter | Optimal Range | Effect on Yield |
---|---|---|
Ethanol:Silicone Ratio | 3:1 to 4:1 | Prevents oligomerization |
Reaction Temperature | 60–80°C | Balances kinetics vs. side reactions |
Acid Catalyst | 0.5–1.0 wt% HCl | Accelerates condensation |
The stoichiometric control of ethanol prevents over-alkylation while maintaining reaction specificity [1].
Alternative routes employ direct alkylation of siloxane intermediates using diethyl sulfate or ethyl bromide. This method circumvents chlorosilane handling but requires stringent moisture control to prevent premature hydrolysis. A study comparing ethylating agents demonstrated superior yields with diethyl sulfate (89%) versus ethyl bromide (72%) under identical conditions [4].
Key optimization factors include:
Platinum complexes (e.g., Karstedt’s catalyst) enable hydrosilylation routes for functionalized derivatives. In a benchmark study, Speier’s catalyst (H2PtCl6) demonstrated 94% conversion efficiency during the synthesis of vinyl-functionalized analogs at 80°C [5]. The catalytic cycle involves oxidative addition of Si-H bonds to Pt(0), followed by migratory insertion and reductive elimination [5].
Rhodium(I) complexes show particular efficacy in asymmetric induction during chiral siloxane synthesis. Wilkinson’s catalyst (RhCl(PPh3)3) facilitates β-hydride elimination steps in branched alkylsiloxane formation, though industrial adoption remains limited due to cost considerations [5].
Emerging catalyst systems include:
Modern plants employ tubular reactors with:
This configuration reduces thermal degradation while maintaining 92–95% conversion efficiency [4].
Critical scale-up factors:
Standardized QC protocols include:
Mechanochemical approaches using ball milling achieve 88% yield without solvents. Particle size analysis shows optimal reactivity at 100–200 μm silica grinding media [6].
Immobilized enzyme catalysts (e.g., lipase B) enable room-temperature ethoxylation with 76% efficiency, though long-term stability requires improvement [6].
Process redesigns improved atom utilization from 63% to 89% through:
The Chalk-Harrod mechanism represents the fundamental pathway for hydrosilylation reactions involving 1,3-diethoxy-1,1,3,3-tetramethyldisiloxane. This mechanism proceeds through a well-defined sequence of elementary steps that have been extensively studied through both experimental and computational investigations.
The mechanism initiates with the oxidative addition of the silicon-hydrogen bond to a platinum metal center. In the case of 1,3-diethoxy-1,1,3,3-tetramethyldisiloxane, the Si-H bond undergoes oxidative addition to form a platinum hydride-silyl complex. This step is characterized by the formation of a σ-complex intermediate wherein the Si-H bond is not fully cleaved, maintaining partial bonding character.
Following oxidative addition, the alkene substrate coordinates to the platinum center, forming a four-coordinate intermediate. The coordinated alkene subsequently undergoes insertion into the Pt-H bond, forming a platinum-alkyl-silyl complex. This insertion step is typically reversible and represents a critical point in determining the overall reaction selectivity.
The rate-determining step in the Chalk-Harrod mechanism is the isomerization of the platinum-alkyl-silyl complex formed after alkene insertion. This isomerization process involves conformational changes that position the alkyl and silyl groups for subsequent reductive elimination. The activation barrier for this step ranges from 22 to 26 kcal/mol, depending on the substituents present on the silicon center.
The catalytic cycle concludes with reductive elimination, wherein the Si-C bond is formed and the platinum catalyst is regenerated. This step occurs through a concerted mechanism involving the simultaneous formation of the Si-C bond and cleavage of the Pt-C and Pt-Si bonds.
The modified Chalk-Harrod mechanism represents an alternative pathway that differs fundamentally in the sequence of bond-forming and bond-breaking events. In this mechanism, the alkene insertion occurs into the Pt-Si bond rather than the Pt-H bond, leading to distinct kinetic and thermodynamic characteristics.
The modified pathway begins with the same oxidative addition step as the classical Chalk-Harrod mechanism. However, following alkene coordination, the substrate undergoes insertion into the Pt-Si bond rather than the Pt-H bond. This insertion leads to the formation of a platinum-hydride-alkyl-silyl complex with a different connectivity pattern compared to the classical mechanism.
The energetics of the modified Chalk-Harrod mechanism are significantly different from the classical pathway. The activation barrier for alkene insertion into the Pt-Si bond is substantially higher, ranging from 44 to 60 kcal/mol. This higher barrier arises from the increased steric congestion around the silicon center and the reduced electrophilicity of the Pt-Si bond compared to the Pt-H bond.
The rate-determining step in the modified mechanism is the alkene insertion itself, contrasting with the classical mechanism where isomerization is typically rate-limiting. This difference in rate-determining steps leads to distinct kinetic profiles and temperature dependencies for reactions proceeding through each pathway.
Computational studies have demonstrated that the modified Chalk-Harrod mechanism is generally less favored kinetically compared to the classical pathway. The energy difference between the two mechanisms can be as large as 15.8 kcal/mol, making the classical Chalk-Harrod mechanism the predominant pathway under most reaction conditions.
The regioselectivity of hydrosilylation reactions involving 1,3-diethoxy-1,1,3,3-tetramethyldisiloxane is governed by multiple factors including electronic effects, steric interactions, and the nature of the catalyst system employed. Understanding these determinants is crucial for predicting and controlling the outcome of hydrosilylation reactions.
Electronic factors play a primary role in determining regioselectivity. The electron-withdrawing nature of the ethoxy groups on the disiloxane framework influences the distribution of electron density at the silicon center. This electronic perturbation affects the relative stability of different regioisomeric products and can lead to preferential formation of specific isomers.
Steric factors also contribute significantly to regioselectivity. The bulky nature of the tetramethyldisiloxane backbone creates steric hindrance that can influence the approach of alkene substrates to the metal center. This steric effect is particularly pronounced with larger alkene substrates, where the regioselectivity can be dramatically altered by the size of the substituents.
The choice of catalyst system represents another critical determinant of regioselectivity. Different metal catalysts exhibit distinct preferences for α-selective versus β-selective addition. For example, nickel-based catalysts with larger N-heterocyclic carbene ligands tend to favor α-selective products, while palladium catalysts with smaller ligands promote β-selective addition.
The reaction conditions, including temperature, pressure, and solvent, can also influence regioselectivity. Higher temperatures generally lead to increased scrambling between regioisomers, while lower temperatures can enhance selectivity by favoring kinetically controlled products.
The oxidative functionalization of 1,3-diethoxy-1,1,3,3-tetramethyldisiloxane involves the transformation of the compound through oxidative processes that can occur at multiple sites within the molecule. These reactions are facilitated by various oxidizing agents and catalytic systems, leading to the formation of functionalized siloxane products.
Silver-catalyzed oxidative coupling represents one of the most studied oxidative transformations. This reaction employs silver(I) triflate as a catalyst in the presence of dimethylformamide, which serves as both solvent and oxygen source. The reaction proceeds at 60°C and results in the formation of symmetrical and unsymmetrical disiloxanes through oxidative coupling of hydrosilanes.
The mechanism of silver-catalyzed oxidative coupling involves the initial coordination of the hydrosilane to the silver center, followed by oxidative addition and subsequent coupling reactions. The reaction exhibits good functional group tolerance and can accommodate various substituents on the siloxane framework.
Gold-catalyzed oxidative processes have also been developed for the functionalization of 1,3-diethoxy-1,1,3,3-tetramethyldisiloxane. These reactions typically employ gold on carbon catalysts in aqueous media, where water serves as both solvent and oxidant. The reaction proceeds at room temperature and involves the hydration of hydrosilane to silanol, followed by dehydrogenative coupling to form disiloxane products.
The oxidative functionalization can also proceed through radical mechanisms initiated by various oxidizing agents. These radical pathways involve the formation of silicon-centered radicals that can undergo subsequent transformations to yield oxidized products.
The reductive transformation of 1,3-diethoxy-1,1,3,3-tetramethyldisiloxane encompasses a range of reactions where the compound serves as either a reducing agent or undergoes reduction to form simplified products. These transformations are of particular importance in synthetic applications where selective reduction is required.
1,3-Diphenyldisiloxane has been identified as a particularly effective reducing agent for phosphine oxides, exhibiting superior performance compared to traditional silane reducing agents. The mechanism involves the formation of a siloxane-phosphine oxide complex followed by hydride transfer from the siloxane to the phosphine oxide substrate.
The reduction mechanism exhibits unusually low activation energies compared to other silane-mediated reductions. Arrhenius analysis indicates an activation energy of 18.0 ± 1.1 kcal/mol, which is significantly lower than the calculated values for other silane reducing systems. This low barrier suggests that the disiloxane structure provides unique stabilization during the transition state.
The reduction process can be enhanced through the addition of Brønsted acid catalysts, which facilitate proton transfer and lower the activation barrier further. The combination of disiloxane and acid catalyst enables reduction reactions to proceed at ambient temperature, representing a significant advancement in synthetic methodology.
Tetramethyldisiloxane serves as an effective reducing agent for various functional groups including amides, nitro groups, and nitriles. The reduction mechanism typically involves the formation of a siloxane-substrate complex followed by hydride transfer and subsequent product formation.
The identification and characterization of reaction intermediates in oxidation and reduction pathways involving 1,3-diethoxy-1,1,3,3-tetramethyldisiloxane provides crucial insights into the mechanistic details of these transformations. These intermediates often exhibit unique structural features that influence their reactivity and stability.
In oxidative processes, pentacoordinate silicon intermediates are frequently observed. These intermediates exhibit expanded coordination spheres around the silicon center, typically involving additional oxygen or nitrogen donors. The formation of these intermediates is facilitated by the Lewis acidic nature of the silicon center and the availability of lone pairs on heteroatoms.
Silyl radical intermediates represent another important class of reactive species in oxidative transformations. These radicals can be generated through various pathways including photolytic cleavage, thermal decomposition, or electron transfer processes. The stability of silyl radicals is influenced by the substituents on the silicon center and the reaction environment.
In reductive transformations, hydride-bridged intermediates are commonly encountered. These intermediates involve the bridging of hydride between silicon and the substrate being reduced. The stability of these intermediates depends on the electronic properties of both the silicon center and the substrate.
Cobalt-hydride intermediates have been observed in catalytic systems involving cobalt complexes. These intermediates are formed through the reaction of cobalt(III) complexes with silane reducing agents and represent the active species responsible for substrate reduction.
The nucleophilic substitution reactions of 1,3-diethoxy-1,1,3,3-tetramethyldisiloxane proceed through well-defined mechanistic pathways that involve the attack of nucleophiles at the silicon center. These reactions are characterized by the formation of pentacoordinate silicon intermediates and exhibit distinct stereochemical outcomes.
The most common mechanism for nucleophilic substitution involves an SN2-type pathway where the nucleophile attacks the silicon center from the backside, leading to inversion of configuration at the silicon atom. This mechanism is facilitated by the relatively large size of the silicon atom, which can accommodate the expanded coordination sphere during the transition state.
The formation of pentacoordinate silicon intermediates is a key feature of nucleophilic substitution at silicon. These intermediates are stabilized by the delocalization of electron density into the vacant d orbitals of silicon, providing additional stabilization compared to carbon-centered analogs.
The reactivity of different nucleophiles follows predictable trends based on their nucleophilicity and the nature of the leaving group. Alkoxide nucleophiles exhibit high reactivity due to their strong nucleophilic character and ability to stabilize the pentacoordinate intermediate through additional bonding interactions.
The mechanism of nucleophilic substitution is influenced by the reaction conditions, including solvent, temperature, and the presence of activating agents. Polar solvents generally enhance the reaction rate by stabilizing the charged transition state, while elevated temperatures can lead to competing elimination reactions.
The stereochemical aspects of nucleophilic substitution reactions involving 1,3-diethoxy-1,1,3,3-tetramethyldisiloxane are complex and depend on the specific reaction pathway and the nature of the nucleophile and leaving group. Understanding these stereochemical implications is crucial for predicting the outcome of substitution reactions.
The stereochemical course of nucleophilic substitution at silicon differs significantly from that observed at carbon centers. While carbon typically undergoes clean inversion through SN2 mechanisms, silicon can exhibit retention, inversion, or racemization depending on the reaction conditions and mechanism.
The formation of pentacoordinate intermediates provides a pathway for stereochemical scrambling that is not available at carbon centers. These intermediates can undergo pseudorotation, leading to the interconversion of different stereoisomers and potentially resulting in racemization.
The nature of the leaving group significantly influences the stereochemical outcome. Good leaving groups that depart rapidly from the pentacoordinate intermediate tend to preserve the stereochemistry, while poor leaving groups that remain coordinated for extended periods can lead to stereochemical scrambling.
The presence of chelating ligands can influence the stereochemical course by stabilizing specific geometries of the pentacoordinate intermediate. This stabilization can lead to enhanced stereoselectivity in substitution reactions.
The identification of rate-determining steps in nucleophilic substitution reactions involving 1,3-diethoxy-1,1,3,3-tetramethyldisiloxane requires careful kinetic analysis and mechanistic investigation. These studies reveal that different factors can control the overall reaction rate depending on the specific reaction conditions.
The formation of the pentacoordinate intermediate is often the rate-determining step in nucleophilic substitution reactions. This step involves the approach of the nucleophile to the silicon center and the beginning of bond formation. The rate of this step is influenced by the nucleophilicity of the attacking species and the steric environment around the silicon center.
In cases where the nucleophile is highly reactive, the departure of the leaving group can become rate-determining. This situation is particularly common when poor leaving groups are involved, as they require additional activation to depart from the silicon center.
The collapse of the pentacoordinate intermediate to form the final product can also be rate-determining under certain conditions. This step involves the reorganization of the coordination sphere and the formation of the final Si-nucleophile bond.
The overall kinetics of nucleophilic substitution reactions can be influenced by pre-equilibrium effects, particularly when the nucleophile must first coordinate to the silicon center before substitution can occur. These pre-equilibrium effects can lead to complex kinetic behavior and apparent changes in the rate-determining step.
The hydrolysis of 1,3-diethoxy-1,1,3,3-tetramethyldisiloxane represents a fundamental chemical transformation that occurs readily in the presence of water or moisture. This reaction is of particular importance as it represents the primary degradation pathway for the compound under environmental conditions.
The hydrolysis mechanism involves the nucleophilic attack of water on the silicon center, leading to the cleavage of Si-O bonds and the formation of silanol groups. The reaction can proceed through multiple pathways depending on the pH of the solution and the presence of catalysts.
Under acidic conditions, the hydrolysis mechanism is initiated by the protonation of the siloxane oxygen, which increases the electrophilicity of the silicon center and facilitates nucleophilic attack by water. The protonation step is followed by the formation of a pentacoordinate intermediate, which subsequently collapses to form the hydrolysis products.
The rate of hydrolysis under acidic conditions is enhanced by the presence of strong acids, which facilitate proton transfer and stabilize the charged intermediates. The reaction exhibits first-order kinetics with respect to both the siloxane and the acid catalyst.
Under basic conditions, the hydrolysis mechanism involves the direct nucleophilic attack of hydroxide ions on the silicon center. This pathway is generally more rapid than the acid-catalyzed process due to the higher nucleophilicity of hydroxide compared to water.
The hydrolysis reaction exhibits significant pH dependence, with maximum rates observed under strongly acidic or basic conditions. At neutral pH, the reaction proceeds more slowly through the direct attack of water molecules on the silicon center.
The liberation of ethanol during the hydrolysis of 1,3-diethoxy-1,1,3,3-tetramethyldisiloxane is a key aspect of the reaction mechanism that has important implications for both the kinetics and the environmental fate of the compound.
The ethanol liberation process occurs through the nucleophilic substitution of ethoxy groups by water or hydroxide ions. This process is facilitated by the good leaving group ability of ethanol, which can be readily protonated under acidic conditions or displaced directly under basic conditions.
The kinetics of ethanol liberation exhibit complex behavior due to the presence of multiple ethoxy groups that can undergo hydrolysis. The reaction typically proceeds through a series of consecutive steps, with each step having distinct kinetic parameters.
The rate of ethanol liberation is influenced by the reaction conditions, including temperature, pH, and the presence of catalysts. Higher temperatures generally increase the rate of ethanol liberation, while the pH optimum depends on the specific reaction pathway.
The liberation of ethanol can be monitored through various analytical techniques, including gas chromatography and nuclear magnetic resonance spectroscopy. These methods provide insights into the kinetics and mechanism of the hydrolysis process.
The stability of 1,3-diethoxy-1,1,3,3-tetramethyldisiloxane under different environmental conditions is a critical factor determining its environmental fate and persistence. Comprehensive studies have revealed that the compound exhibits varying stability depending on the specific environmental parameters.
Under dry conditions, the compound exhibits excellent stability with minimal degradation over extended periods. The absence of water prevents hydrolysis reactions, and the compound can remain stable for months or years under anhydrous conditions.
In humid environments, the compound undergoes gradual hydrolysis with the formation of ethanol and silanol products. The rate of degradation increases with increasing humidity, and the compound typically exhibits half-lives ranging from 24 to 168 hours under conditions of 80% relative humidity.
Temperature plays a significant role in determining stability, with higher temperatures generally leading to increased degradation rates. The compound exhibits good thermal stability up to approximately 200°C, beyond which decomposition reactions become significant.
The presence of catalysts, particularly acids or bases, dramatically affects the stability of the compound. Even trace amounts of acidic or basic contaminants can significantly accelerate hydrolysis reactions and reduce the overall stability.
UV radiation can also influence the stability of the compound through photochemical processes. These reactions can lead to the formation of various degradation products and generally result in reduced stability compared to dark storage conditions.
Flammable;Irritant